An In-depth Technical Guide to 4-(Pentyloxy)benzoyl Chloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(Pentyloxy)benzoyl Chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(pentyloxy)benzoyl chloride, a key intermediate in the synthesis of novel organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, molecular structure, synthesis, applications, and safety protocols, grounding all information in established scientific literature and best practices.
Core Identification and Molecular Structure
4-(Pentyloxy)benzoyl chloride is an acyl chloride derivative of benzoic acid, featuring a pentyloxy substituent at the para position of the benzene ring. This structural arrangement imparts specific reactivity and physical properties that are leveraged in various synthetic applications.
CAS Number: 36823-84-4[1][2][3]
Molecular Formula: C₁₂H₁₅ClO₂[1][2]
Molecular Weight: 226.70 g/mol [4]
The molecular structure of 4-(pentyloxy)benzoyl chloride is characterized by a central benzene ring, a reactive benzoyl chloride group, and a five-carbon pentyloxy chain. The electron-donating nature of the pentyloxy group influences the reactivity of the acyl chloride moiety.
Molecular Structure Diagram
Caption: Molecular structure of 4-(pentyloxy)benzoyl chloride.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signatures of 4-(pentyloxy)benzoyl chloride is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 4-(pentyloxy)benzoyl chloride | [1][3] |
| Synonyms | p-Pentyloxybenzoyl chloride, 4-n-Amyloxybenzoyl chloride, p-Pentoxybenzoyl chloride | [2][5][6] |
| Density | 1.101 g/cm³ | [7] |
| Boiling Point | 324.5 °C at 760 mmHg | [7] |
| Flash Point | 120.5 °C | [7] |
| InChI Key | IBQDPNHVFRFCFK-UHFFFAOYSA-N | [1][5] |
| SMILES | CCCCCOc1ccc(C(=O)Cl)cc1 | [6][8] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-(pentyloxy)benzoyl chloride is characterized by a strong carbonyl (C=O) stretching vibration typical for acyl chlorides, which often appears as a doublet due to Fermi resonance.[6] The NIST WebBook provides a reference spectrum showing a strong absorption in the region of 1740-1770 cm⁻¹.[2]
Synthesis of 4-(Pentyloxy)benzoyl Chloride
The synthesis of 4-(pentyloxy)benzoyl chloride is typically a two-step process, starting from 4-hydroxybenzoic acid. The first step involves the etherification of the phenolic hydroxyl group, followed by the conversion of the carboxylic acid to the acyl chloride.
Synthetic Workflow
Caption: General synthetic workflow for 4-(pentyloxy)benzoyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar compounds.[4][9]
Step 1: Synthesis of 4-(Pentyloxy)benzoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid, anhydrous potassium carbonate, and a suitable solvent such as acetone.
-
Addition of Alkylating Agent: While stirring, add 1-bromopentane to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and acidify with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield 4-(pentyloxy)benzoic acid.[8]
Step 2: Synthesis of 4-(Pentyloxy)benzoyl Chloride
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a gas outlet connected to a trap, and a magnetic stirrer. Add 4-(pentyloxy)benzoic acid to the flask.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.[4]
-
Reaction: Gently heat the reaction mixture under reflux until the evolution of gas (HCl or a mixture of CO and CO₂) ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
Isolation: After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure. The crude 4-(pentyloxy)benzoyl chloride is obtained as the residue and can be purified by vacuum distillation.
Applications in Research and Development
The unique structure of 4-(pentyloxy)benzoyl chloride makes it a valuable building block in several areas of chemical synthesis.
Precursor for Liquid Crystals
A primary application of 4-(pentyloxy)benzoyl chloride is in the synthesis of liquid crystals.[10] The pentyloxy chain provides the necessary flexibility, while the rigid benzoyl core contributes to the mesogenic properties of the final molecule. These liquid crystals are used in a variety of photonic applications, including displays, sensors, and smart windows.[11][12] The ability to introduce the 4-(pentyloxy)benzoyl moiety into a larger molecular framework allows for the fine-tuning of the liquid crystalline phase behavior and transition temperatures.
Reagent in Organic Synthesis
As an acyl chloride, 4-(pentyloxy)benzoyl chloride is a potent acylating agent. It is used to introduce the 4-(pentyloxy)benzoyl group into molecules containing nucleophilic functional groups such as alcohols, amines, and phenols. This reaction is fundamental in the synthesis of esters and amides, which are common linkages in pharmaceuticals and functional materials.
Safety and Handling
4-(Pentyloxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[4][13] It is harmful if swallowed or in contact with skin and toxic if inhaled.[14] Contact with water liberates toxic gas (HCl).[13]
-
Handling: Always handle 4-(pentyloxy)benzoyl chloride in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines.[14]
References
-
P&S Chemicals. Product information, 4-(Pentyloxy)benzoyl chloride. [Link][2]
-
NIST. Benzoyl chloride, 4-(pentyloxy)-. NIST Chemistry WebBook. [Link][5]
-
Cheméo. Chemical Properties of Benzoyl chloride, 4-(pentyloxy)- (CAS 36823-84-4). [Link][6]
-
PubChem. Benzoic acid, 4-(pentyloxy)-. National Center for Biotechnology Information. [Link][16]
-
PubChem. p-Pentoxybenzoyl chloride. National Center for Biotechnology Information. [Link][4]
-
PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link][17]
-
Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. [5]
-
SIELC Technologies. Benzoyl chloride, 4-(pentyloxy)-. [Link]
-
US EPA. Benzoyl chloride, 4-(pentyloxy)- - Substance Details. [Link]
-
MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link][10]
-
ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]
-
NIST. Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
-
Taylor & Francis Online. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. [Link]
- Google Patents. US7041234B2 - Methods for synthesis of liquid crystals.
-
ResearchGate. (PDF) Liquid-crystal photonic applications. [Link][11]
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